

Application Notes and Protocols for Studying Focal Adhesion Dynamics with JP-153

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Compound of Interest

Compound Name: JP-153

Cat. No.: B11934191

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Introduction

JP-153 is a novel small molecule inhibitor that specifically targets the Src-FAK-Paxillin signaling complex, a critical nexus in the regulation of focal adhesion dynamics.[1] Focal adhesions are complex macromolecular structures that connect the cell cytoskeleton to the extracellular matrix, playing a pivotal role in cell migration, proliferation, and survival. The formation and disassembly of these adhesions are tightly regulated by a network of signaling proteins, including Focal Adhesion Kinase (FAK), Src kinase, and Paxillin.

JP-153 disrupts the crucial interaction between FAK and Paxillin. This disruption prevents the Src-dependent phosphorylation of Paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of the pro-survival kinase Akt at serine 473 (S473). By inhibiting this signaling cascade, **JP-153** has been shown to effectively reduce vascular endothelial growth factor (VEGF)-induced migration and proliferation of retinal endothelial cells, highlighting its potential as a tool to study and potentially treat neovascular eye diseases.

These application notes provide detailed protocols for utilizing **JP-153** to investigate focal adhesion dynamics and associated cellular processes. The included methodologies are based on established research and are intended to guide researchers in designing and executing robust experiments.

Data Presentation

The following tables summarize the quantitative effects of **JP-153** on key cellular processes related to focal adhesion dynamics.

Table 1: Effect of **JP-153** on Endothelial Cell Proliferation

Treatment	Concentration	Incubation Time	Proliferation Inhibition (%)	Cell Type
JP-153	1 μ M	24 hours	Significant reduction	Human Retinal Endothelial Cells (HRECs)
Vehicle (DMSO)	<0.01% v/v	24 hours	Baseline	Human Retinal Endothelial Cells (HRECs)

Note: Specific percentage of inhibition may vary between experiments. Researchers are encouraged to perform dose-response studies to determine the IC50 value for their specific cell line and experimental conditions.

Table 2: Effect of **JP-153** on Endothelial Cell Migration

Treatment	Concentration	Incubation Time	Migration Inhibition	Cell Type
JP-153	1 μ M	4-6 hours	Significant reduction	Human Retinal Endothelial Cells (HRECs)
Vehicle (DMSO)	<0.01% v/v	4-6 hours	Baseline	Human Retinal Endothelial Cells (HRECs)

Note: The degree of migration inhibition is dependent on the specific assay conditions. It is recommended to quantify the results by cell counting or measuring the area of migration.

Table 3: Effect of **JP-153** on Key Signaling Proteins

Treatment	Concentration	Stimulation	Target Protein	Phosphorylation Site	Effect	Cell Type
JP-153	1 μ M	VEGF (100 ng/mL)	Paxillin	Tyrosine 118	Inhibition	Human Retinal Endothelial Cells (HRECs)
JP-153	1 μ M	VEGF (100 ng/mL)	Akt	Serine 473	Inhibition	Human Retinal Endothelial Cells (HRECs)

Experimental Protocols

Protocol 1: Endothelial Cell Proliferation Assay (WST-1 Assay)

This protocol outlines a method to assess the effect of **JP-153** on the proliferation of human retinal endothelial cells (HRECs).

Materials:

- Human Retinal Endothelial Cells (HRECs)
- Endothelial Cell Growth Medium
- Fetal Bovine Serum (FBS)
- JP-153** (solubilized in DMSO)
- VEGF-A (100 ng/mL)

- WST-1 Cell Proliferation Reagent
- 96-well cell culture plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed HRECs in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 μ L of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Serum Starvation:** The following day, gently aspirate the growth medium and replace it with 100 μ L of serum-free medium. Incubate for 4-6 hours.
- **Treatment:** Prepare serial dilutions of **JP-153** in serum-free medium. The final DMSO concentration should be less than 0.1%. Add the desired concentrations of **JP-153** to the wells. For a negative control, add medium with DMSO alone. Pre-incubate the cells with **JP-153** for 1 hour.
- **Stimulation:** Add VEGF-A to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
- **Incubation:** Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- **WST-1 Assay:** Add 10 μ L of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
- **Data Acquisition:** Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Protocol 2: Transwell Cell Migration Assay

This protocol details the investigation of **JP-153**'s effect on VEGF-induced HREC migration using a transwell chamber.

Materials:

- Human Retinal Endothelial Cells (HRECs)

- Endothelial Cell Basal Medium (EBM) with 0.5% FBS
- Transwell inserts (8 μ m pore size) for 24-well plates
- Fibronectin (or other appropriate ECM protein)
- VEGF-A (100 ng/mL)
- **JP-153**
- Calcein AM or DAPI stain
- Cotton swabs
- Fluorescence microscope

Procedure:

- Coating Transwell Inserts: Coat the underside of the transwell inserts with 10 μ g/mL fibronectin in PBS and incubate for 1 hour at 37°C. Aspirate the coating solution and allow the inserts to air dry.
- Cell Preparation: Culture HRECs to 80-90% confluency. Serum starve the cells in EBM with 0.5% FBS for 4-6 hours. Trypsinize and resuspend the cells in EBM with 0.5% FBS at a concentration of 1×10^5 cells/mL.
- Assay Setup:
 - In the lower chamber of the 24-well plate, add 600 μ L of EBM with 0.5% FBS containing 100 ng/mL VEGF-A.
 - In the upper chamber (the transwell insert), add 100 μ L of the HREC suspension (10,000 cells).
 - Add **JP-153** at the desired concentration to both the upper and lower chambers. Include a vehicle control (DMSO).
- Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

- **Removal of Non-migrated Cells:** Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
- **Staining and Visualization:**
 - Fix the migrated cells on the underside of the membrane with 4% paraformaldehyde for 15 minutes.
 - Permeabilize with 0.1% Triton X-100 for 10 minutes (optional, depending on the stain).
 - Stain the cells with Calcein AM (for live cells) or DAPI (for nuclei).
 - Visualize and count the migrated cells in several random fields of view using a fluorescence microscope.

Protocol 3: Western Blot Analysis of Protein Phosphorylation

This protocol describes the detection of changes in Paxillin (Y118) and Akt (S473) phosphorylation in HRECs following treatment with **JP-153**.

Materials:

- Human Retinal Endothelial Cells (HRECs)
- **JP-153**
- VEGF-A (100 ng/mL)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer

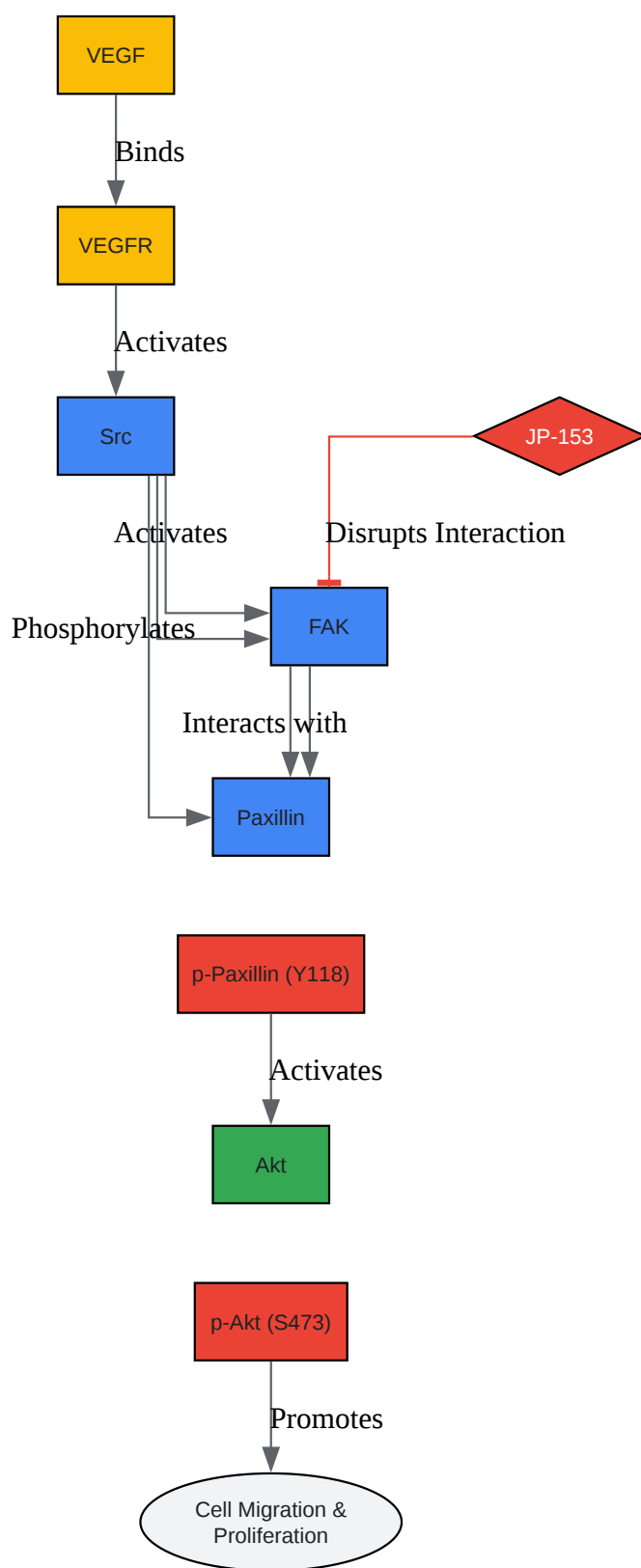
- Blocking buffer (5% BSA in TBST)
- Primary antibodies: anti-phospho-Paxillin (Y118), anti-Paxillin, anti-phospho-Akt (S473), anti-Akt, anti-GAPDH or β -actin
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

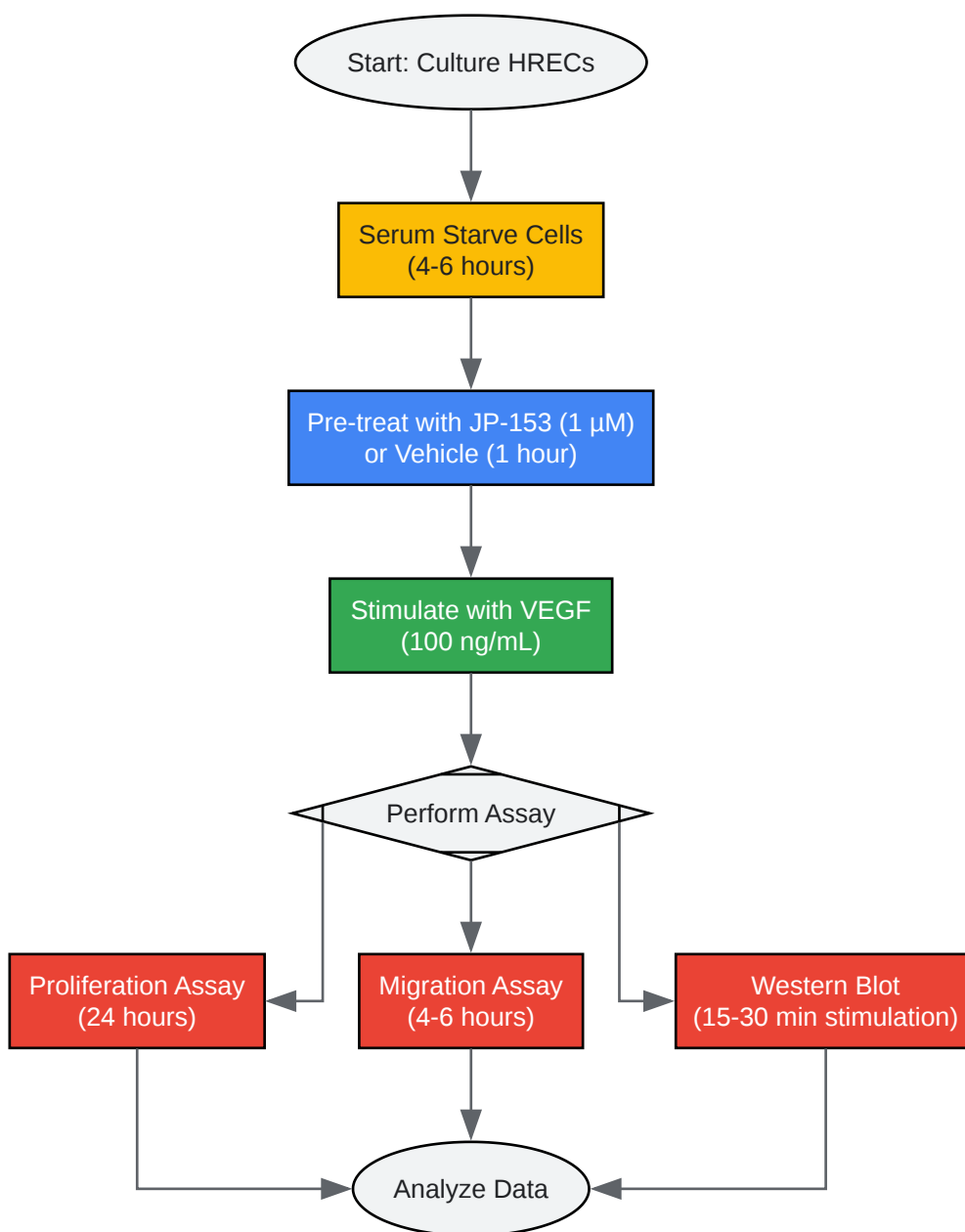
Procedure:

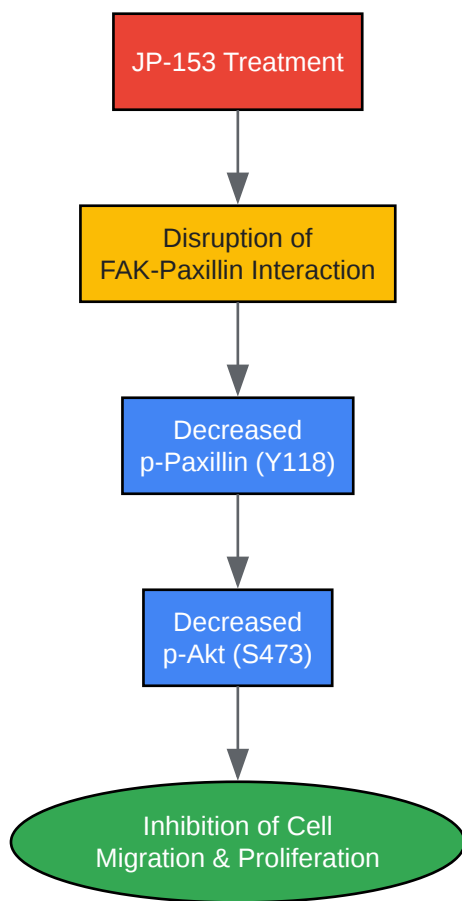
- Cell Treatment: Seed HRECs in 6-well plates and grow to 80-90% confluency. Serum starve the cells for 4-6 hours. Pre-treat with 1 μ M **JP-153** or vehicle for 1 hour, followed by stimulation with 100 ng/mL VEGF-A for 15-30 minutes.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer.
 - Separate the proteins on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000.

- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using appropriate software and normalize to total protein or a loading control.

Mandatory Visualizations







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References

- 1. Quantitative analysis of focal adhesions [bio-protocol.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying Focal Adhesion Dynamics with JP-153]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934191#using-jp-153-to-study-focal-adhesion-dynamics]

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